molecular formula C13H17NO4 B1452670 Methyl 3-amino-4-(tetrahydro-2-furanylmethoxy)-benzoate CAS No. 927802-58-2

Methyl 3-amino-4-(tetrahydro-2-furanylmethoxy)-benzoate

Cat. No. B1452670
M. Wt: 251.28 g/mol
InChI Key: HRYXTWCTTBLVRN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “Methyl 3-amino-4-(tetrahydro-2-furanylmethoxy)-benzoate” is C13H17NO4. The structure includes a benzene ring substituted with an amino group and a methoxy group linked to a tetrahydrofuran ring .


Physical And Chemical Properties Analysis

“Methyl 3-amino-4-(tetrahydro-2-furanylmethoxy)-benzoate” has a molecular weight of 251.28 g/mol. It has one hydrogen bond donor and five hydrogen bond acceptors. The compound has a rotatable bond count of 5 and a topological polar surface area of 70.8 Ų .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry Methyl 3-amino-4-(tetrahydro-2-furanylmethoxy)-benzoate, due to its complex structure, finds significant application in the realm of organic synthesis. As a bioactive precursor, it plays a pivotal role in the synthesis of compounds with a variety of pharmacological activities. Its versatility as a synthetic substrate allows for its use as a raw material in the preparation of medical products, showcasing its importance in pharmaceutical applications (S. Farooq, Z. Ngaini, 2019).

Pharmacological Potential and Therapeutic Applications Exploring the pharmacological potential of this compound involves examining its role as a precursor in the synthesis of various bioactive molecules. The synthesis routes for this compound, both through one-step and two-step methodologies, underscore its potential as a foundational element for the development of pharmaceuticals aimed at addressing a range of conditions, from antifungal to anticancer and beyond. The strategic incorporation of this compound in drug synthesis highlights its value in the search for new therapeutic agents (S. Farooq, Z. Ngaini, 2019).

Antimicrobial and Antioxidant Effects Compounds derived from or related to methyl 3-amino-4-(tetrahydro-2-furanylmethoxy)-benzoate have been investigated for their antimicrobial properties. For instance, p-Cymene, a compound found in over 100 plant species and associated with antimicrobial effects, represents the broader scope of research in identifying bioactive compounds with health benefits. Such studies are crucial for developing new substances with antimicrobial properties, especially in a time when antibiotic resistance is a growing concern. Additionally, the exploration of these compounds in traditional medicines supports their potential beneficial effects in human healthcare and biomedical applications (A. Marchese et al., 2017).

Role in Food Science and Technology The compound's derivatives are also notable in the context of food science, where branched aldehydes, significant for their role in flavoring various food products, are produced and broken down from amino acids. This illustrates the chemical's relevance not only in pharmacological applications but also in enhancing the sensory attributes of food, showcasing the compound's versatility and its derivatives' broad application spectrum (B. Smit, W. Engels, G. Smit, 2009).

properties

IUPAC Name

methyl 3-amino-4-(oxolan-2-ylmethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-16-13(15)9-4-5-12(11(14)7-9)18-8-10-3-2-6-17-10/h4-5,7,10H,2-3,6,8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYXTWCTTBLVRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC2CCCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-4-(tetrahydro-2-furanylmethoxy)-benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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